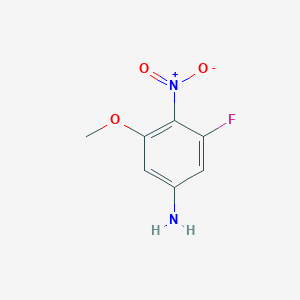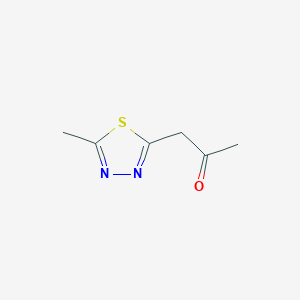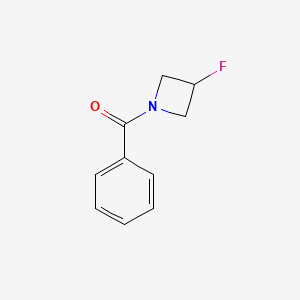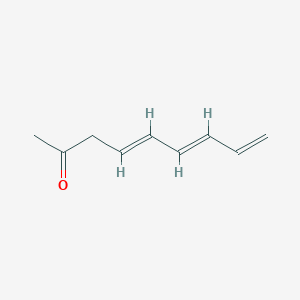
3-fluoro-5-methoxy-4-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-5-methoxy-4-nitroaniline (FMNA) is an important organic compound that is widely used in scientific research and in the synthesis of a variety of compounds. It is a colorless crystalline solid with a molecular formula of C7H7FN2O2. FMNA is a versatile molecule that is used in a variety of applications, including synthesis of pharmaceuticals, development of catalysts, and as a fluorescent dye. It has also been used as a reagent in the synthesis of organic compounds.
Scientific Research Applications
3-fluoro-5-methoxy-4-nitroaniline has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, development of catalysts, and as a fluorescent dye. It has also been used as a reagent in the synthesis of organic compounds. In addition, 3-fluoro-5-methoxy-4-nitroaniline has been used in the synthesis of polymers and as an intermediate in the production of other organic compounds.
Mechanism of Action
The mechanism of action of 3-fluoro-5-methoxy-4-nitroaniline is not well understood. However, it has been suggested that 3-fluoro-5-methoxy-4-nitroaniline may act as an electron acceptor, which can facilitate the transfer of electrons from one molecule to another. Additionally, 3-fluoro-5-methoxy-4-nitroaniline has been shown to act as a proton donor, which can help to stabilize molecules and promote the formation of new bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-fluoro-5-methoxy-4-nitroaniline are not well understood. However, it has been suggested that 3-fluoro-5-methoxy-4-nitroaniline may act as an antioxidant, which can help to protect cells from damage caused by free radicals. Additionally, 3-fluoro-5-methoxy-4-nitroaniline has been shown to inhibit the activity of certain enzymes, which can affect the metabolism of certain compounds.
Advantages and Limitations for Lab Experiments
3-fluoro-5-methoxy-4-nitroaniline has several advantages for use in laboratory experiments. It is relatively inexpensive, easy to obtain, and can be stored for extended periods of time without degradation. Additionally, it is relatively safe to handle and does not produce toxic byproducts. However, 3-fluoro-5-methoxy-4-nitroaniline can be difficult to work with due to its low solubility in water and its tendency to form insoluble complexes.
Future Directions
The future of 3-fluoro-5-methoxy-4-nitroaniline research is promising. Future research could focus on further elucidating the mechanism of action of 3-fluoro-5-methoxy-4-nitroaniline, as well as exploring its potential applications in medicine and other fields. Additionally, research could focus on improving the synthesis of 3-fluoro-5-methoxy-4-nitroaniline, as well as developing new methods for its use in laboratory experiments. Finally, research could focus on exploring the potential of 3-fluoro-5-methoxy-4-nitroaniline as an antioxidant and as a tool for the synthesis of other organic compounds.
Synthesis Methods
The synthesis of 3-fluoro-5-methoxy-4-nitroaniline is typically carried out using a two-step process. The first step involves the reaction of aniline with a nitrating agent, such as nitric acid, to produce the nitroaniline intermediate. This intermediate is then reacted with a fluorinating agent, such as N-fluorobenzenesulfonimide, to produce the final product.
properties
IUPAC Name |
3-fluoro-5-methoxy-4-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O3/c1-13-6-3-4(9)2-5(8)7(6)10(11)12/h2-3H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZBIRRVBPBQFKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)N)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-5-methoxy-4-nitroaniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-azabicyclo[3.1.0]hexane-3-sulfonyl chloride](/img/structure/B6601762.png)
![tert-butyl N-{5H,6H,7H-pyrrolo[1,2-c]imidazol-6-yl}carbamate](/img/structure/B6601784.png)



![tert-butyl 1,3-dioxo-octahydroimidazolidino[1,5-a]piperazine-7-carboxylate](/img/structure/B6601827.png)
![1-[(4-methoxyphenyl)methyl]-3,3-dimethyl-4-phenylazetidin-2-one](/img/structure/B6601833.png)





![methyl 3-formyl-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6601868.png)
![2-Chloro-N-[1-(3,4-dichlorophenyl)ethyl]-N-methylacetamide](/img/structure/B6601872.png)